3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-{2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features both benzimidazole and benzodiazepine moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 1,2-benzenediamine with various aldehydes to form the benzimidazole core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form various oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve refluxing in solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted benzimidazole and benzodiazepine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
3-{2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with various molecular targets, including enzymes and receptors . The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The benzodiazepine ring can modulate the activity of neurotransmitter receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-(4-fluorophenyl)-1H-benzimidazole have similar structures and biological activities.
Benzodiazepine Derivatives: Compounds like diazepam and lorazepam share the benzodiazepine core and are well-known for their sedative and anxiolytic effects.
Uniqueness
What sets 3-{2-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-2-OXOETHYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE apart is its unique combination of benzimidazole and benzodiazepine moieties, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N5O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C23H23N5O3/c29-20(13-19-23(31)26-16-6-2-1-5-15(16)22(30)27-19)28-11-9-14(10-12-28)21-24-17-7-3-4-8-18(17)25-21/h1-8,14,19H,9-13H2,(H,24,25)(H,26,31)(H,27,30) |
InChI Key |
FNNJZYKNGMDPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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